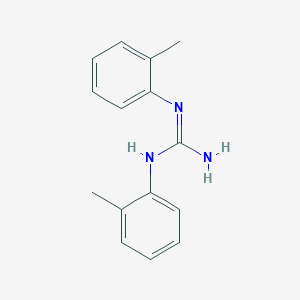

1,3-Di-o-tolylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM

Synonyms

Canonical SMILES

Isomeric SMILES

Sigma Receptor Agonist

1,3-Di-o-tolylguanidine (DOTG) is a well-characterized ligand for sigma receptors, a class of protein binding sites found in the mammalian central nervous system []. Unlike many other drugs that interact with various receptors, DOTG exhibits some selectivity for sigma receptors, although it binds to both subtypes, sigma-1 (σ1) and sigma-2 (σ2), with similar affinity []. This property makes DOTG a valuable tool for researchers studying the function of sigma receptors.

Potential Neuroprotective and Antidepressant Effects

Studies suggest that DOTG may have neuroprotective and antidepressant properties. Research has shown that DOTG can protect nerve cells from damage caused by excitotoxicity, a process where excessive stimulation leads to cell death []. Additionally, some studies have observed antidepressant-like effects in animal models treated with DOTG []. However, further research is needed to determine the mechanisms underlying these potential benefits and their clinical relevance.

1,3-Di-o-tolylguanidine is an organic compound with the chemical formula C₁₅H₁₇N₃. It is characterized by its white crystalline appearance and has a melting point of approximately 174.4 to 176.0 °C. The compound is soluble in water at a concentration of about 70.0 mg/L at 20 °C and exhibits a low vapor pressure of Pa at 25 °C. Its dissociation constant (pKa) is measured at 10.67, indicating that it primarily exists in its protonated form under typical environmental pH conditions .

DTG acts as a selective agonist for sigma receptors, particularly σ1 and σ2 subtypes, with similar affinity for both []. Sigma receptors are not well-characterized compared to other neurotransmitter receptors, but they are believed to play a role in various processes, including pain perception, memory, and learning [].

The exact mechanism by which DTG activates sigma receptors is not fully understood. However, it is thought to interact with the receptor's binding pocket, leading to a cascade of cellular signaling events that can influence neuronal activity [].

DTG is classified as toxic if swallowed and can cause serious eye irritation.

- Toxicity: A study investigating the effects of DTG in rats and mice found that it caused behavioral changes, including hypothermia, reduced pain response, and decreased locomotor activity [].

- Flammability and Reactivity: Data on flammability and reactivity is not available. However, as with most organic compounds, DTG should be handled with care and kept away from heat and ignition sources.

1,3-Di-o-tolylguanidine is synthesized through the reaction of o-toluidine with cyanogen chloride. This process typically occurs in controlled environments to minimize exposure to hazardous materials and ensure safe handling . The synthesis can be optimized through variations in temperature and reaction time to yield high-purity products suitable for industrial applications.

The uniqueness of 1,3-di-o-tolylguanidine lies in its specific receptor selectivity and the balance between its physical properties and biological effects compared to its analogs. Its effective use as a vulcanization accelerator while also exhibiting notable biological activity distinguishes it from other similar compounds .

Interaction studies involving 1,3-di-o-tolylguanidine have focused on its binding affinity to sigma receptors. These studies indicate that the compound may modulate various physiological processes through its interaction with these receptors, although comprehensive interaction profiles are still lacking . Furthermore, investigations into its environmental interactions suggest that it may not readily degrade under aerobic conditions, raising concerns about its persistence in ecosystems .

1,3-Di-o-tolylguanidine shares structural similarities with several other guanidine derivatives, particularly:

- 1,3-Diphenylguanidine: This compound has similar applications in rubber vulcanization but exhibits different biological activities and receptor affinities.

- 1,2,3-Triphenylguanidine: Another derivative used in similar industrial contexts but varies significantly in solubility and thermal properties.

Comparison TableCompound Name Chemical Formula

Physical Description

Dry Powder

White solid; [Hawley] Grey or white powder; [MSDSonline]

Color/Form

WHITE POWDER

CRYSTALS FROM DILUTED ALC

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

239.142247555 g/mol

Monoisotopic Mass

239.142247555 g/mol

Heavy Atom Count

18

Density

1.10 @ 20 °C/4 °C

Melting Point

179 °C

UNII

LL2P01I17O

Related CAS

41130-39-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Other CAS

97-39-2

16971-82-7

Wikipedia

Ditolylguanidine

Methods of Manufacturing

DESULFURIZATION OF DI-ORTHO-TOLYLTHIOUREA WITH A LEAD COMPD IN THE PRESENCE OF AMMONIA.

General Manufacturing Information

Rubber Product Manufacturing

Transportation Equipment Manufacturing

Guanidine, N,N'-bis(2-methylphenyl)-: ACTIVE

Dates

Last modified: 09-12-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Chemical Formula |

Physical Description Dry Powder

White solid; [Hawley] Grey or white powder; [MSDSonline] Color/Form WHITE POWDER

CRYSTALS FROM DILUTED ALC XLogP3 3.1

Hydrogen Bond Acceptor Count 1

Hydrogen Bond Donor Count 2

Exact Mass 239.142247555 g/mol

Monoisotopic Mass 239.142247555 g/mol

Heavy Atom Count 18

Density 1.10 @ 20 °C/4 °C

Melting Point

179 °C

UNII

LL2P01I17O

Related CAS

41130-39-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant Other CAS

97-39-2

16971-82-7 Wikipedia

Ditolylguanidine

Methods of Manufacturing

DESULFURIZATION OF DI-ORTHO-TOLYLTHIOUREA WITH A LEAD COMPD IN THE PRESENCE OF AMMONIA.

General Manufacturing Information

Rubber Product Manufacturing

Transportation Equipment Manufacturing Guanidine, N,N'-bis(2-methylphenyl)-: ACTIVE Dates

Last modified: 09-12-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|